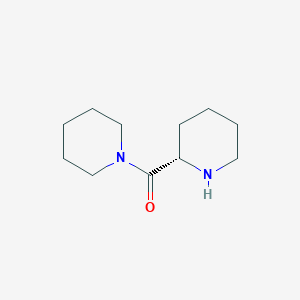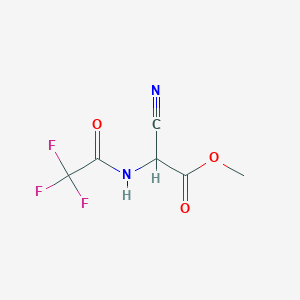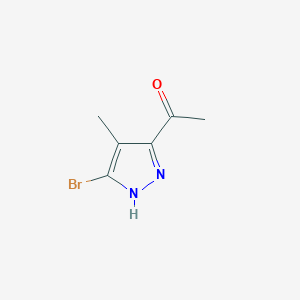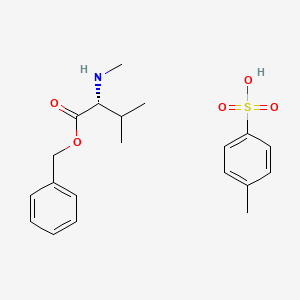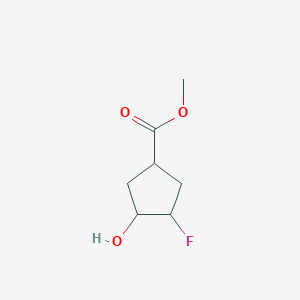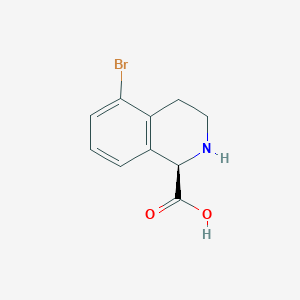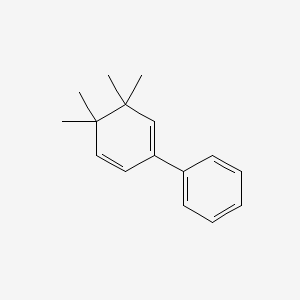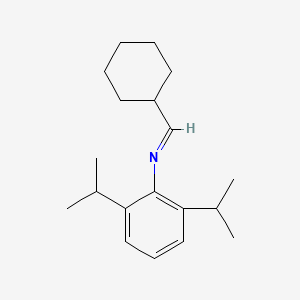
N-(Cyclohexylmethylene)-2,6-diisopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclohexylmethylene)-2,6-diisopropylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclohexylmethylene group attached to the nitrogen atom of the aniline ring, with two isopropyl groups at the 2 and 6 positions of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethylene)-2,6-diisopropylaniline typically involves the condensation reaction between cyclohexanone and 2,6-diisopropylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethylene)-2,6-diisopropylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethylene group can be replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(Cyclohexylmethylene)-2,6-diisopropylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its structural features make it a candidate for drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethylene)-2,6-diisopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohexylmethylene)aniline: Similar structure but lacks the isopropyl groups at the 2 and 6 positions.
2,6-Diisopropylaniline: Lacks the cyclohexylmethylene group.
N-(Cyclohexylmethylene)-2,6-dimethylaniline: Similar structure but with methyl groups instead of isopropyl groups.
Uniqueness
N-(Cyclohexylmethylene)-2,6-diisopropylaniline is unique due to the presence of both the cyclohexylmethylene group and the isopropyl groups at the 2 and 6 positions This combination of structural features imparts specific chemical and physical properties to the compound, making it distinct from other similar compounds
Properties
CAS No. |
869085-71-2 |
|---|---|
Molecular Formula |
C19H29N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-cyclohexyl-N-[2,6-di(propan-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C19H29N/c1-14(2)17-11-8-12-18(15(3)4)19(17)20-13-16-9-6-5-7-10-16/h8,11-16H,5-7,9-10H2,1-4H3 |
InChI Key |
SPBJFVUMSVZEGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)


![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
